![molecular formula C28H30N2O4 B3505398 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3505398.png)
3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetate
Vue d'ensemble
Description
3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetate, also known as Boc-protected diphenylacetylene, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of diphenylacetylene, which is a well-known organic compound that has been used in various fields of chemistry. Boc-protected diphenylacetylene is synthesized using a specific method that involves the protection of the amino group of diphenylacetylene with a Boc group.
Mécanisme D'action
The mechanism of action of 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene is not well understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity and function. 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene has been shown to inhibit the activity of certain enzymes, which may have therapeutic implications.
Biochemical and Physiological Effects
3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene has been shown to have various biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth and proliferation of cancer cells. Additionally, 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene has been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its ease of synthesis and availability. Additionally, 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its low solubility in water, which may limit its applications in certain experiments.
Orientations Futures
There are several future directions for the study of 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene. One potential direction is the further characterization of its mechanism of action. Additionally, the development of new synthetic methods for 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene may lead to the synthesis of new compounds with unique properties and applications. Finally, the investigation of the therapeutic potential of 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene in various disease models is an exciting area of future research.
Applications De Recherche Scientifique
3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene has a wide range of applications in scientific research. One of the primary applications of this compound is in the field of organic synthesis. 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene can be used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. Additionally, 3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetated diphenylacetylene has been used in the synthesis of various natural products and pharmaceuticals.
Propriétés
IUPAC Name |
[3,5-bis[(4-propan-2-ylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4/c1-17(2)20-6-10-24(11-7-20)29-27(32)22-14-23(16-26(15-22)34-19(5)31)28(33)30-25-12-8-21(9-13-25)18(3)4/h6-18H,1-5H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMBGRLTXXUIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC(=O)C)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3505355.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505363.png)
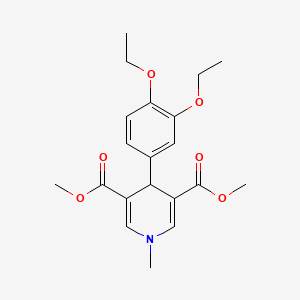

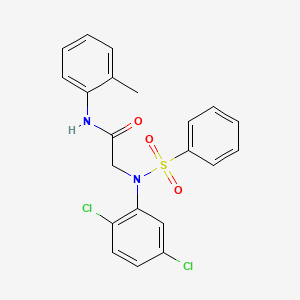
![N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3505375.png)
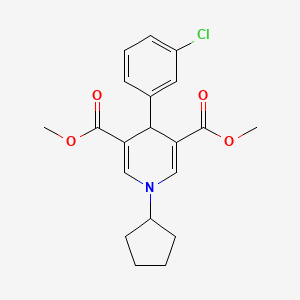
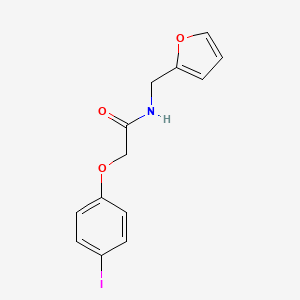
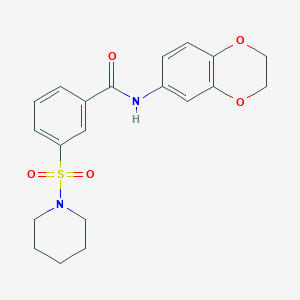
![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3505390.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B3505406.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B3505409.png)
![methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3505413.png)